
5,6,7,8-四氢-1,8-萘啶-2,4-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol: is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.
科学研究应用
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, light-emitting diodes (LEDs), and molecular sensors.
作用机制
Target of Action
The primary target of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .
Mode of Action
The compound interacts with its target, the LEDGF/p75-binding site on HIV-1 integrase, to inhibit the function of the enzyme . This interaction results in the prevention of the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the pathway of HIV replication by inhibiting the action of the HIV-1 integrase enzyme . This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus . By inhibiting this enzyme, the compound prevents the replication of the virus, thereby exerting its antiviral effects .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host genome, the compound stops the virus from replicating and spreading to new cells .
生化分析
Biochemical Properties
It is known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and photochemical properties .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .
Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This approach has been shown to be efficient and yields the desired naphthyridine derivatives in good yields .
Industrial Production Methods
Industrial production of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol often involves scalable synthetic routes that ensure high yields and purity. Multicomponent reactions (MCRs) are particularly favored in industrial settings due to their efficiency and ability to generate complex molecular architectures in a single step .
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydronaphthyridine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in medicinal chemistry and other applications .
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydro-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h4H,1-3H2,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDKYRHEOCYBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NC(=O)C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-26-0 |
Source


|
| Record name | 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2464741.png)

![1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2464743.png)
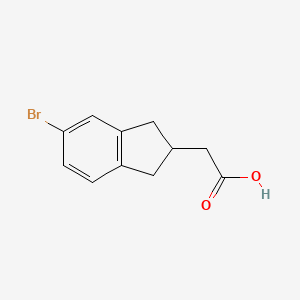
![Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate](/img/structure/B2464746.png)
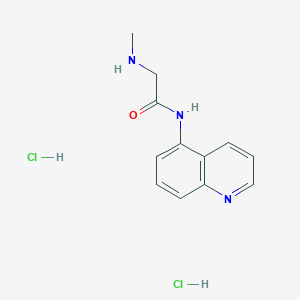
![3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464748.png)
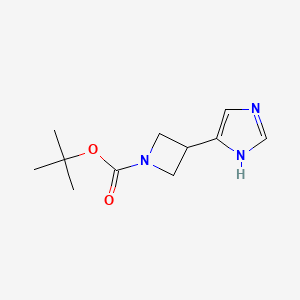
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2464753.png)
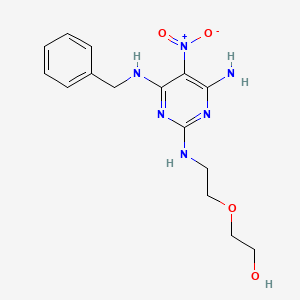
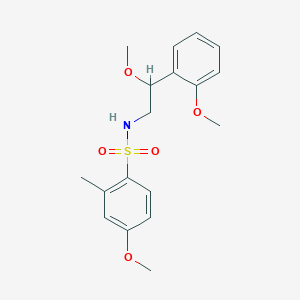
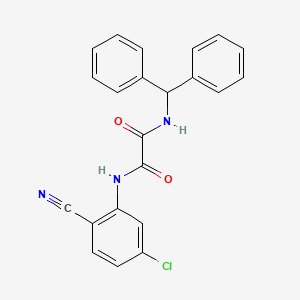
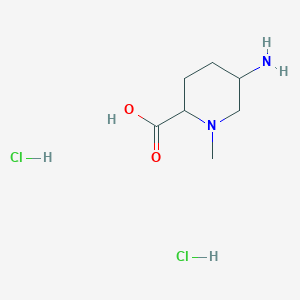
![8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2464760.png)
